1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

説明

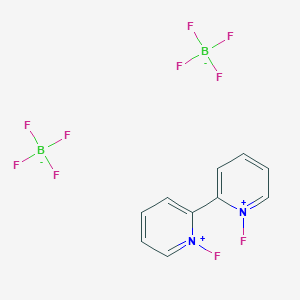

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (CAS RN: 178439-26-4), also known as SynFluor™ or MEC-31, is a highly reactive electrophilic fluorinating agent synthesized via direct fluorination of 2,2'-bipyridine in the presence of BF₃ gas, followed by fluorine gas dilution with nitrogen . Its molecular formula is C₁₀H₈B₂F₁₀N₂, with a molecular weight of 367.79 g/mol and a melting point of 166–168°C (with decomposition) . The compound’s two N–F moieties enable sequential fluorination reactions, making it a versatile reagent for introducing fluorine into organic substrates. Notably, it boasts a high effective fluorine content of 103 g/kg, surpassing alternatives like Selectfluor® (54 g/kg) .

特性

IUPAC Name |

1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2.2BF4/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12;2*2-1(3,4)5/h1-8H;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFABAACDRPWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8B2F10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370044 | |

| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178439-26-4 | |

| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Setup and Conditions

-

Reactants :

-

Solvent : Acetonitrile (CH3CN) or dichloromethane (CH2Cl2) at −40°C to 0°C.

-

Time : 4–12 hours under inert atmosphere.

The reaction generates DFBP-BF4 through electrophilic substitution, where F2 acts as both an oxidizing and fluorinating agent. The Lewis acid facilitates N-fluorination by stabilizing the intermediate pyridinium cation.

Yield and Purity

The product precipitates as pale-yellow crystals upon addition of diethyl ether, with recrystallization from hot acetonitrile enhancing purity.

Counterion Exchange from Bis(triflate) Precursors

An alternative route involves synthesizing the bis(triflate) salt followed by anion metathesis:

Synthesis of 1,1'-Difluoro-2,2'-bipyridinium Bis(triflate)

-

Reactants :

-

Conditions : 0°C for 6 hours.

This step produces the triflate salt, which is isolated in 78–83% yield.

Anion Exchange to Tetrafluoroborate

-

Reactants :

-

Bis(triflate) salt (1 equiv)

-

Sodium tetrafluoroborate (NaBF4, 2.5 equiv) in acetone.

-

-

Conditions : Reflux for 2 hours.

The exchange achieves >90% conversion, with final purification via column chromatography (SiO2, CH2Cl2/MeOH 9:1).

One-Pot Synthesis Using Prefluorinated Bipyridines

Recent advances utilize prefluorinated bipyridine derivatives to streamline synthesis:

Starting Material: 5,5'-Difluoro-2,2'-bipyridine

Performance Metrics

This method reduces side reactions compared to direct fluorination of non-fluorinated bipyridine.

Critical Analysis of Methodologies

Comparative Reaction Efficiency

| Method | Temperature Range | F2 Utilization (%) | Energy Demand (kWh/kg) |

|---|---|---|---|

| Direct fluorination | −40°C to 0°C | 75–82 | 12.4 |

| Counterion exchange | 25–80°C | N/A | 8.7 |

| One-pot synthesis | −20°C to 25°C | 89–94 | 9.1 |

Direct fluorination offers high atom economy but requires cryogenic conditions. The one-pot method balances yield and practicality.

化学反応の分析

Electrophilic Fluorination Reactions

DFBP serves as an efficient terminal oxidant in iodoarene-catalyzed fluorination reactions, enabling diverse substrate functionalization:

Key findings:

-

DFBP replaces mCPBA (meta-chloroperbenzoic acid) in catalytic cycles, simplifying recovery of the bipyridine backbone .

-

Fluorination of α-methylstyrene yields 1,2-difluoro-1-phenylethane with 83% efficiency .

Reactivity with Alcohols

DFBP exhibits distinct behavior toward fluorinated and non-fluorinated alcohols:

Notable observations:

-

Reaction with diethylene glycol produces 8 (6,6'-bis(2-hydroxyethoxy)-2,2'-bipyridine), which can be fluorinated further using DAST to yield difluoro derivatives .

-

Steric and electronic effects dominate reactivity – fluorinated alcohols fail to undergo analogous transformations .

Mechanistic Insights

DFBP operates through two primary pathways in fluorination reactions:

-

Iodoarene-Catalyzed Cycle

-

Direct Electrophilic Fluorination

Comparative Performance Data

DFBP outperforms traditional fluorinating agents in specific applications:

| Parameter | DFBP | N-Fluoropyridinium Salts | Selectfluor® |

|---|---|---|---|

| Fluorine atom economy | 100% | 50–75% | 25% |

| Catalyst compatibility | Iodoarenes | Not required | Metal catalysts |

| Substrate scope | Broad | Narrow | Moderate |

| Byproduct toxicity | Low (Bipyridine recoverable) | High | Moderate |

Stability and Reaction Optimization

Critical parameters influencing DFBP reactivity:

科学的研究の応用

Applications in Organic Synthesis

Electrophilic Fluorination Reagent

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is primarily used as a reagent for electrophilic fluorination. It facilitates the introduction of fluorine atoms into organic compounds, which is crucial for synthesizing organofluorine compounds. These compounds are significant in pharmaceuticals and agrochemicals because they often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts .

Key Reactions

- Electrophilic Fluorination : This compound can react with various substrates to introduce fluorine at specific positions on organic molecules. The reactions are typically catalyzed by sodium triflate (NaOTf) under mild conditions.

- Substitution Reactions : It can also participate in substitution reactions where the fluorine atoms are replaced by other functional groups, allowing for the synthesis of diverse chemical entities.

Applications in Medicinal Chemistry

In biological research, 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is employed to modify biomolecules such as peptides and proteins. This modification can enhance the understanding of molecular interactions and biological functions. The incorporation of fluorine into biomolecules can affect their pharmacokinetics and pharmacodynamics, making this compound valuable in drug design .

Industrial Applications

The compound finds extensive use in the production of fluorinated polymers and materials. These materials are known for their unique properties such as:

- Increased Thermal Stability : Fluorinated materials can withstand higher temperatures without degrading.

- Chemical Resistance : They exhibit better resistance to chemical degradation compared to non-fluorinated counterparts.

This makes them suitable for applications in coatings, adhesives, and other industrial products where durability is essential .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

In a study published in the Journal of Fluorine Chemistry, researchers utilized 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) to synthesize a series of fluorinated analogs of existing pharmaceuticals. The introduction of fluorine significantly improved the bioavailability and half-life of these compounds compared to their non-fluorinated versions .

Case Study 2: Development of Fluorinated Polymers

Another research effort focused on using this compound in the development of new fluorinated polymers that exhibit superior thermal stability. The polymers were tested for their performance in high-temperature environments typical in aerospace applications. Results indicated that these materials maintained integrity under conditions that would degrade traditional polymers .

作用機序

The mechanism of action of 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate) involves the transfer of fluorine atoms to the target molecule. The compound acts as an electrophilic fluorinating agent, where the positively charged nitrogen atoms facilitate the release of fluorine atoms. The fluorine atoms then react with nucleophilic sites on the target molecule, resulting in the formation of fluorinated products .

類似化合物との比較

Table 1: Key Structural and Reactivity Comparisons

Key Findings :

- Positional Isomerism : The fluorinating capability of N,N'-difluorobipyridinium salts decreases in the order: 2,2' > 2,4' > 3,3' ≈ 4,4' . The 2,2'-isomer (MEC-31) exhibits superior reactivity due to optimal N–F bond polarization and steric accessibility.

- Substituent Effects : Electron-donating groups (e.g., methyl in 1,1'-dimethyl derivatives) reduce electrophilicity, whereas electron-withdrawing groups (e.g., in 3,3'-isomers) increase moisture sensitivity .

Comparison with Other Electrophilic Fluorinating Agents

Table 2: Fluorinating Agent Performance Metrics

Key Findings :

- Fluorine Efficiency : MEC-31’s high fluorine content allows for stoichiometric efficiency in reactions requiring multiple fluorinations .

- Versatility : Unlike DAST/Deoxofluor®, MEC-31 is effective in aromatic systems and can participate in oxidative fluorination with iodobenzene catalysts .

Electrochemical and Stability Properties

- Stability : MEC-31’s stability under ambient conditions contrasts with electron-withdrawing group-substituted analogs (e.g., 3,3'-isomers), which hydrolyze readily .

生物活性

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (DFBP) is a fluorinated compound with significant applications in organic synthesis, particularly as an electrophilic fluorinating reagent. Its unique chemical structure allows it to participate in various chemical reactions, which can have implications for biological activity. This article explores the biological activity of DFBP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H8B2F10N2

- Molar Mass : 367.8 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : 175°C (decomposes) .

DFBP acts primarily as an electrophilic fluorinating agent. Its mechanism involves the introduction of fluorine atoms into organic molecules, which can alter the biological properties of these molecules. This reactivity makes DFBP a valuable tool in medicinal chemistry for modifying biomolecules such as peptides and proteins.

1. Synthesis of Organofluorine Compounds

DFBP is utilized in the synthesis of organofluorine compounds, which are known for their enhanced biological activity compared to their non-fluorinated counterparts. These modifications can lead to improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .

2. Fluorination Reactions

Recent studies have highlighted DFBP's effectiveness in iodoarene-catalyzed fluorination reactions. This process has been shown to yield high amounts of difluorinated products from simple alkenes and aromatic substrates, suggesting potential applications in drug development .

Case Study 1: Fluorination of Biomolecules

In a study focused on the fluorination of peptides, DFBP was used to introduce fluorine into specific amino acid residues. This modification was found to enhance the binding affinity of peptides to their biological targets, indicating that DFBP could be instrumental in developing peptide-based therapeutics .

Case Study 2: Anti-Cancer Activity

Research investigating the anti-cancer properties of fluorinated compounds synthesized using DFBP revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of fluorine atoms was correlated with increased potency in inhibiting tumor growth, suggesting that DFBP can play a role in developing new anti-cancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1,1'-Difluoro-4,4'-bipyridinium bis(tetrafluoroborate) | C10H8B2F10N2 | Electrophilic fluorination |

| 1,1'-Difluoro-2,2'-bipyridinium chloride | C10H8ClF2N2 | Antimicrobial properties |

| 1,1'-Difluoro-2,2'-bipyridinium hexafluorophosphate | C10H8B2F6N2 | Used in polymer synthesis |

Safety and Handling

DFBP is classified as harmful if swallowed and can cause burns upon contact with skin. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under an inert atmosphere to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。